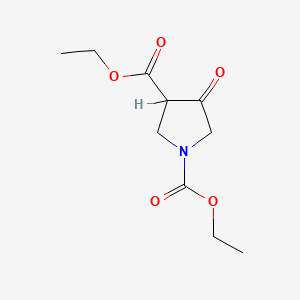

Diethyl 4-oxopyrrolidine-1,3-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 4-oxopyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-3-15-9(13)7-5-11(6-8(7)12)10(14)16-4-2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSVNVFKQKIQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1=O)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3751-82-4 | |

| Record name | 3751-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS: 3751-82-4)

This technical guide provides a comprehensive overview of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate, a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, characterization, and applications.

Introduction

This compound is a key intermediate in the synthesis of a variety of more complex molecular architectures. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds with a wide range of therapeutic activities, including anticancer and antimicrobial properties.[1] The presence of two ester functionalities and a ketone in this compound provides multiple reaction sites for further chemical transformations, making it a valuable starting material for the synthesis of novel drug candidates and functionalized organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[2][3]

| Property | Value |

| CAS Number | 3751-82-4 |

| Molecular Formula | C₁₀H₁₅NO₅ |

| Molecular Weight | 229.23 g/mol |

| Appearance | White to light yellow crystalline powder |

| Density | 1.242 g/cm³[2] |

| Boiling Point | 333 °C at 760 mmHg[2] |

| Flash Point | 155.2 °C[2] |

| Synonyms | 4-Ketopyrrolidine-1,3-dicarboxylic acid diethyl ester, 4-Oxo-pyrrolidine-1,3-dicarboxylic acid diethyl ester |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through an intramolecular Dieckmann condensation.[4][5][6] This reaction involves the cyclization of a diester in the presence of a strong base to form a β-keto ester. The choice of base is critical to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting material.

Experimental Protocol: Synthesis via Dieckmann Condensation

This protocol describes a representative synthesis of this compound from a suitable acyclic precursor.

Step 1: Preparation of the Starting Diester

The synthesis begins with the preparation of a suitable acyclic diester, such as diethyl 3-(ethoxycarbonylamino)propane-1,1-dicarboxylate. This can be achieved through standard organic transformations, for example, by the reaction of ethyl glycinate with diethyl malonate.

Step 2: Intramolecular Dieckmann Condensation

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add the starting diester (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature and carefully neutralize it with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality Behind Experimental Choices:

-

Base: Sodium ethoxide is a common and effective base for Dieckmann condensations, as it is strong enough to deprotonate the α-carbon of the ester and its conjugate acid (ethanol) is the solvent, preventing transesterification side reactions.[6]

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the strongly basic sodium ethoxide with atmospheric moisture and carbon dioxide, which would quench the base and reduce the reaction yield.

-

Acidic Workup: The final product is a β-keto ester, which can exist in equilibrium with its enol form. The acidic workup ensures that the product is isolated in its keto form.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by standard spectroscopic methods.

¹H NMR Spectroscopy

A proton NMR spectrum of this compound is expected to show characteristic signals for the two ethyl ester groups and the protons on the pyrrolidinone ring. The exact chemical shifts and coupling patterns can vary slightly depending on the solvent used.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide evidence for all ten carbon atoms in the molecule. Key signals to identify include the carbonyl carbons of the ketone and the two ester groups, which will appear at the downfield end of the spectrum.

| Carbon Environment | Expected Chemical Shift (ppm) |

| C=O (Ketone) | > 200 |

| C=O (Ester) | 165 - 175 |

| CH₂ (Ring) | 40 - 60 |

| CH (Ring) | 40 - 60 |

| O-CH₂ (Ethyl) | ~60 |

| CH₃ (Ethyl) | ~14 |

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex heterocyclic systems. The ketone functionality can be reduced to an alcohol or converted to an amine via reductive amination. The ester groups can be hydrolyzed to carboxylic acids, which can then be coupled with amines to form amides, or they can be reduced to alcohols.

This versatility allows for the introduction of a wide range of functional groups and the construction of diverse molecular libraries for drug discovery screening. The pyrrolidinone scaffold is a key component of many biologically active molecules, and this compound provides a convenient entry point for the synthesis of novel analogs. For instance, it can serve as a precursor for the synthesis of substituted prolines and other amino acid derivatives with constrained conformations, which are of great interest in peptide and protein research.

Caption: Potential synthetic transformations of the core scaffold.

Handling and Safety

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

-

Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Dieckmann Condensation - SynArchive. SynArchive. [Link]

-

The Dieckmann Condensation - Organic Reactions. Organic Reactions. [Link]

-

This compound | 3751-82-4 - BuyersGuideChem. BuyersGuideChem. [Link]

-

Dieckmann Condensation - ResearchGate. ResearchGate. [Link]

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

Procedure - Organic Syntheses. Organic Syntheses. [Link]

-

1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | C12H19NO5 - PubChem. PubChem. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. National Institutes of Health. [Link]

-

Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine - NIH. National Institutes of Health. [Link]

-

Synthesis Problems with Claisen & Diekmann Condensations - YouTube. YouTube. [Link]

-

Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Royal Society of Chemistry. [Link]

-

Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed. National Institutes of Health. [Link]

Sources

- 1. 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate(146256-98-6) 1H NMR [m.chemicalbook.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. This compound | 3751-82-4 - BuyersGuideChem [buyersguidechem.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033838) [hmdb.ca]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0062103) [hmdb.ca]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate

Abstract

Diethyl 4-oxopyrrolidine-1,3-dicarboxylate is a pivotal heterocyclic scaffold, extensively utilized as a versatile building block in the synthesis of complex pharmaceutical agents and novel chemical entities. Its unique structural features, including a central pyrrolidine ring functionalized with a ketone and two carboxylate groups, offer multiple reaction sites for derivatization. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, tailored for researchers and professionals in organic synthesis and drug development. We delve into the mechanistic underpinnings of its synthesis via the Dieckmann condensation, present a robust experimental protocol, and detail a multi-technique approach for structural verification and purity assessment.

Introduction and Significance

This compound (CAS No: 3751-82-4) is a key intermediate in medicinal chemistry. The pyrrolidine ring is a privileged scaffold found in numerous biologically active natural products and synthetic drugs. The 4-oxo functionality, in particular, serves as a synthetic handle for introducing further molecular complexity, making this compound a valuable precursor for creating libraries of novel compounds for high-throughput screening. Derivatives of the 5-oxopyrrolidine core have demonstrated promising anticancer and antimicrobial activities, highlighting the therapeutic potential of this structural motif.[1][2] This guide aims to provide the scientific community with a detailed, field-proven methodology for the reliable synthesis and rigorous characterization of this important molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3751-82-4 | [3] |

| Molecular Formula | C₁₀H₁₅NO₅ | [3] |

| Molecular Weight | 229.23 g/mol | [3] |

| Boiling Point | 333°C at 760 mmHg | [3] |

| Density | 1.242 g/cm³ | [3] |

| Appearance | White to slightly yellow crystalline powder | [4] |

Synthesis via Intramolecular Dieckmann Condensation

The most efficient and widely adopted method for synthesizing this compound is the intramolecular Dieckmann condensation.[5][6][7] This powerful carbon-carbon bond-forming reaction is the intramolecular equivalent of the Claisen condensation and is exceptionally well-suited for forming stable 5- and 6-membered rings.[8][9]

Mechanistic Rationale

The causality behind this strategic choice lies in the reaction's ability to efficiently construct the cyclic β-keto ester system from a linear diester precursor. The reaction is driven by the formation of a thermodynamically stable five-membered ring and the subsequent deprotonation of the acidic α-hydrogen between the two carbonyl groups of the product, which drives the equilibrium forward.

The mechanism proceeds as follows:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of one of the ester groups of the starting material, Diethyl N-(ethoxycarbonylmethyl)amino-3-propionate, to form a reactive enolate.

-

Intramolecular Cyclization: The nucleophilic enolate attacks the carbonyl carbon of the second ester group in a 5-exo-trig cyclization, forming a tetrahedral intermediate.

-

Reformation of Carbonyl: The intermediate collapses, expelling an ethoxide ion to yield the cyclic β-keto ester.

-

Acid-Base Equilibrium: The newly formed product is more acidic than the starting alcohol (ethanol), so it is rapidly deprotonated by the ethoxide base. This final, irreversible deprotonation step is crucial for achieving high yields.

-

Protonation: An acidic workup protonates the enolate to yield the final this compound product.

Synthesis Workflow Diagram

Caption: Workflow for Dieckmann Condensation Synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Reagents & Equipment:

-

Diethyl N-(ethoxycarbonylmethyl)amino-3-propionate (1 equiv.)

-

Sodium ethoxide (1.1 equiv.)

-

Anhydrous Toluene

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a positive pressure of nitrogen.

-

Base Suspension: Charge the flask with anhydrous toluene, followed by the portion-wise addition of sodium ethoxide (1.1 equiv.) to create a suspension.

-

Substrate Addition: Dissolve the starting diester (1 equiv.) in anhydrous toluene and add it to the dropping funnel. Add the solution dropwise to the stirred base suspension over 30-60 minutes. The rate of addition should be controlled to manage any exotherm.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a mixture of glacial acetic acid in ice water until the pH is neutral (~pH 7).[4]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.[4][10]

-

Washing & Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[11]

-

Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a clear oil or a low-melting solid.

Comprehensive Characterization

Rigorous characterization is essential to confirm the structural integrity and purity of the synthesized product. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.

Spectroscopic Analysis

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations | Interpretation |

| ¹H NMR | δ 4.2 (q, 4H), 4.0-3.8 (m, 4H), 3.5 (t, 1H), 1.3 (t, 6H) | Quartet and triplet for two ethyl ester groups (-OCH₂CH₃). Multiplets for the pyrrolidine ring protons (CH₂ and CH). |

| ¹³C NMR | δ ~200 (C=O, ketone), ~170 (C=O, ester), ~62 (-OCH₂), ~50-40 (ring CH₂, CH), ~14 (-CH₃) | Confirms presence of ketone, two ester carbonyls, and aliphatic carbons consistent with the structure. |

| IR (cm⁻¹) | ~1750 (C=O, ketone), ~1735 (C=O, ester), ~1200 (C-O stretch) | Strong, distinct carbonyl absorptions for the ketone and ester functional groups.[12][13] |

| MS (EI) | m/z 229 [M]⁺, 184 [M-OEt]⁺, 156 [M-CO₂Et]⁺ | Molecular ion peak confirms the molecular weight. Fragmentation pattern is consistent with the loss of ethoxy and carbethoxy groups.[14][15] |

Note: NMR chemical shifts (δ) are approximate and reported in ppm relative to TMS. Actual values may vary depending on the solvent used.

Characterization Workflow Diagram

Caption: Multi-technique workflow for structural verification.

Applications in Drug Discovery

The 4-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and the presence of multiple points for diversification. This compound is a precursor for a wide range of biologically active molecules. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions. The ester groups can be hydrolyzed, reduced, or converted to amides, allowing for extensive structure-activity relationship (SAR) studies. Pharmacophore-based drug design often utilizes such versatile scaffolds to explore chemical space and identify novel lead compounds.[16] The successful application of related pyrrolidine derivatives in developing agents with anticancer and antimicrobial properties underscores the immense value of this building block in modern drug discovery programs.[1][2]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.[18][19] In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This guide has outlined a robust and reliable framework for the synthesis and characterization of this compound. The Dieckmann condensation provides an efficient route to this valuable heterocyclic building block. The detailed characterization workflow, employing a suite of spectroscopic techniques, ensures the unequivocal confirmation of the product's structure and purity. By providing both the mechanistic rationale and a practical, step-by-step protocol, we aim to empower researchers in organic and medicinal chemistry to confidently synthesize and utilize this key intermediate for the advancement of drug discovery and development projects.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 3751-82-4 - BuyersGuideChem [buyersguidechem.com]

- 4. 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | 146256-98-6 [chemicalbook.com]

- 5. organicreactions.org [organicreactions.org]

- 6. synarchive.com [synarchive.com]

- 7. researchgate.net [researchgate.net]

- 8. Dieckmann Condensation [organic-chemistry.org]

- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. Diethyl azodicarboxylate [webbook.nist.gov]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.es [fishersci.es]

- 18. spectrumchemical.com [spectrumchemical.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

Spectroscopic data of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate

Authored by: A Senior Application Scientist

Introduction

The pyrrolidine ring is a foundational scaffold in a multitude of biologically active compounds and pharmaceuticals.[1][2] Its structural and electronic properties make it a privileged core for drug design. This compound, a derivative of this important heterocyclic system, serves as a versatile intermediate in organic synthesis. A comprehensive understanding of its spectroscopic properties is paramount for researchers and drug development professionals to ensure structural integrity, monitor reactions, and confirm the identity of synthesized molecules.

This technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Beyond a mere presentation of data, this document delves into the causal relationships between the molecular structure and the observed spectral features, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Spectroscopic Overview

A clear visualization of the molecular structure is fundamental to understanding its spectroscopic signature.

Figure 1: Molecular Structure of this compound.

The spectroscopic characterization workflow for this and similar molecules follows a logical progression from structural confirmation to purity assessment.

Caption: General workflow for the spectroscopic characterization of synthesized organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the ethyl ester groups and the protons on the pyrrolidine ring. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and ester functionalities.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (ester) | ~1.2-1.3 | Triplet (t) | ~7.1 | 6H |

| -CH₂- (ester) | ~4.1-4.2 | Quartet (q) | ~7.1 | 4H |

| H-2 | ~3.8-4.0 | Doublet of Doublets (dd) | 2H | |

| H-3 | ~3.5-3.7 | Multiplet (m) | 1H | |

| H-5 | ~3.6-3.8 | Multiplet (m) | 2H |

Interpretation and Causality:

-

Ethyl Ester Protons: The methyl protons (-CH₃) appear as a triplet due to coupling with the adjacent methylene protons (-CH₂-). Conversely, the methylene protons are split into a quartet by the methyl protons. Their downfield shift to ~4.1-4.2 ppm is a direct consequence of the deshielding effect of the adjacent oxygen atom.[3]

-

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring (H-2, H-3, and H-5) will exhibit more complex splitting patterns due to geminal and vicinal coupling. The exact chemical shifts and multiplicities can be influenced by the ring conformation. The presence of the ketone at C-4 and the two ester groups significantly deshields these protons, shifting them downfield.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ (ester) | ~14 |

| -CH₂- (ester) | ~61 |

| C-2 | ~50-55 |

| C-3 | ~45-50 |

| C-4 (C=O, ketone) | ~200-205 |

| C-5 | ~48-53 |

| C=O (ester) | ~168-172 |

Interpretation and Causality:

-

Carbonyl Carbons: The most downfield signal will be that of the ketone carbonyl (C-4) due to the significant deshielding effect of the double bond to oxygen. The ester carbonyl carbons will appear at a slightly more upfield position.

-

Aliphatic Carbons: The carbons of the ethyl groups and the pyrrolidine ring appear in the aliphatic region of the spectrum. The carbons directly attached to nitrogen (C-2 and C-5) and the carbon bearing the ester group (C-3) are shifted downfield compared to a simple alkane due to the inductive effects of the heteroatoms and the carbonyl group.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each carbon. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C and its longer relaxation times.[1]

-

-

Data Processing: The raw data (Free Induction Decay, FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the identification of functional groups within a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the ketone and ester carbonyl groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H (aliphatic) | 2850-3000 | Medium-Strong |

| C=O (ketone) | 1740-1760 | Strong |

| C=O (ester) | 1735-1750 | Strong |

| C-N (amine) | 1180-1360 | Medium |

| C-O (ester) | 1000-1300 | Strong |

Interpretation and Causality:

-

Carbonyl Stretching: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the C=O stretching vibrations. The ketone carbonyl is expected to absorb at a slightly higher wavenumber than a typical acyclic ketone due to ring strain. The ester carbonyls will also show a strong absorption in a similar region. It is possible that these two absorptions may overlap to form a broad, intense band.[3]

-

C-H Stretching: The absorptions in the 2850-3000 cm⁻¹ region are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the pyrrolidine ring and the ethyl groups.[3]

-

C-O and C-N Stretching: The "fingerprint" region of the spectrum (below 1500 cm⁻¹) will contain a series of complex bands corresponding to C-O and C-N stretching and various bending vibrations, which are characteristic of the molecule as a whole.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a neat liquid film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet if the compound is a solid. For the KBr pellet method, a small amount of the sample is finely ground with spectroscopic grade KBr and pressed into a thin, transparent disk.[1]

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum (of the salt plates or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

| Ion | Expected m/z | Interpretation |

| [M]⁺ | 229.1 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | 184.1 | Loss of an ethoxy group |

| [M - COOCH₂CH₃]⁺ | 156.1 | Loss of an ethoxycarbonyl group |

| [C₄H₅NO]⁺ | 83.0 | Fragment of the pyrrolidinone ring |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak ([M]⁺) at m/z 229.1 corresponds to the molecular weight of this compound (C₁₀H₁₅NO₅).[4] The presence of this peak is a strong indicator of the compound's identity.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI). Common fragmentation pathways include the loss of the ethoxy (-OCH₂CH₃) or ethoxycarbonyl (-COOCH₂CH₃) groups from the ester functionalities. Cleavage of the pyrrolidine ring can also occur, leading to smaller fragment ions.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common method for generating ions and inducing fragmentation. Electrospray ionization (ESI) is a softer ionization technique that is often used with LC-MS and typically results in less fragmentation, with the protonated molecule [M+H]⁺ being the predominant ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive and self-validating system for its structural confirmation and purity assessment. The interplay of data from these orthogonal techniques allows for an unambiguous assignment of the molecule's structure. This guide has provided not only the expected spectral data but also the underlying principles that govern the interaction of the molecule with different spectroscopic methods. For researchers in medicinal chemistry and drug development, a thorough understanding of these principles is essential for the successful synthesis and characterization of novel therapeutic agents based on the pyrrolidine scaffold.

References

- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives - Benchchem.

- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - NIH.

- This compound | 3751-82-4 - BuyersGuideChem.

- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. This compound | 3751-82-4 - BuyersGuideChem [buyersguidechem.com]

Diethyl 4-oxopyrrolidine-1,3-dicarboxylate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Executive Summary: This guide provides an in-depth analysis of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate, a versatile heterocyclic building block crucial in modern medicinal chemistry. We will explore its chemical identity, physicochemical properties, a detailed synthesis protocol based on the Dieckmann condensation, and its application as a key intermediate in the development of therapeutic agents, such as HSP-90 inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Section 1: Molecular Identification and Physicochemical Profile

Chemical Structure and IUPAC Nomenclature

This compound is a cyclic β-keto ester featuring a pyrrolidinone core. The pyrrolidine ring is substituted with a ketone group at the 4-position and two ethyl carboxylate groups at the 1 and 3-positions.

-

IUPAC Name: this compound

-

Synonyms: 4-ketopyrrolidine-1,3-dicarboxylic acid diethyl ester, 4-oxo-pyrrolidine-1,3-dicarboxylic acid diethyl ester

Key Identifiers

| Identifier | Value |

| CAS Number | 3751-82-4 |

| Molecular Formula | C₁₀H₁₅NO₅ |

| MDL Number | MFCD00667601 |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 229.23 g/mol | |

| Boiling Point | 333 °C at 760 mmHg | |

| Density | 1.242 g/cm³ | |

| Flash Point | 155.2 °C |

Section 2: Synthesis and Purification

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound is efficiently achieved through an intramolecular Claisen condensation, specifically the Dieckmann Condensation . This reaction is ideal for forming five- and six-membered rings from acyclic diesters.

The retrosynthetic analysis reveals that the target molecule can be formed by the cyclization of an acyclic diester precursor. The key bond disconnection is between the alpha-carbon of one ester and the carbonyl carbon of the other.

Detailed Experimental Protocol: Dieckmann Condensation

This protocol is adapted from a procedure described in the synthesis of intermediates for HSP-90 inhibitors.

Reaction Scheme: Starting Material (Acyclic Diester) → this compound

Materials:

-

Acyclic diester precursor

-

Sodium ethoxide (NaOEt) solution (e.g., 21% by weight in ethanol)

-

Absolute Ethanol (EtOH)

-

Ice/water bath

-

Ethyl acetate (EtOAc)

-

Standard laboratory glassware and workup equipment

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, add the acyclic diester precursor to a solution of sodium ethoxide in absolute ethanol, cooled in an ice bath.

-

Reaction Progression: Remove the ice bath and heat the mixture to 80°C. The reaction is monitored by Thin Layer Chromatography (TLC) until the condensation is complete, which typically takes around 12 hours.

-

Workup: Pour the reaction mixture into an ice/water mixture.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel.

Workflow Diagram for Synthesis and Quality Control

Caption: Workflow for the synthesis and quality control of this compound.

Section 3: Spectroscopic Characterization (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the two ethyl groups (triplets and quartets), and multiplets for the pyrrolidine ring protons. |

| ¹³C NMR | Carbonyl signals for the ketone and two esters, and signals for the aliphatic carbons of the ethyl groups and the pyrrolidinone ring. |

| IR (Infrared) | Strong absorption bands for the C=O stretching of the ketone and ester functional groups. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight (229.23 m/z). |

Section 4: Chemical Reactivity and Synthetic Utility

Reactivity

The chemical reactivity of this compound is characterized by its three main functional groups:

-

Ketone: Can undergo nucleophilic addition, reduction, and other

The Alchemical Heart of Drug Discovery: A Technical Guide to the Reactivity and Chemical Properties of 4-Oxopyrrolidine Dicarboxylates

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in natural products and its ability to impart favorable pharmacokinetic properties have made it a privileged scaffold in drug design. Among the myriad of functionalized pyrrolidines, the 4-oxopyrrolidine dicarboxylate core represents a particularly versatile and powerful chiral building block. The strategic placement of a ketone within the pyrrolidine ring, flanked by two carboxylates, unlocks a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the chemical properties and reactivity of these valuable synthons, offering field-proven insights into their manipulation for the synthesis of complex molecular architectures. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of how to harness the unique electronic and steric environment of this scaffold.

I. The 4-Oxopyrrolidine Dicarboxylate Scaffold: An Overview

The 4-oxopyrrolidine dicarboxylate scaffold is characterized by a pyrrolidine ring with a ketone at the C4 position and carboxylate groups at the C1 (nitrogen) and C2 positions. The nature of the ester groups (e.g., methyl, ethyl, tert-butyl) and the nitrogen protecting group significantly influences the molecule's reactivity and solubility. The C2 carboxylate establishes a chiral center, making these compounds invaluable for the stereocontrolled synthesis of drug candidates.

| Compound Name | R1 | R2 | Chirality at C2 |

| Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate | t-Bu | t-Bu | (R) or (S) |

| 1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | t-Bu | Me | (S) |

| Diethyl 4-oxopyrrolidine-1,2-dicarboxylate | Et | Et | Racemic or Chiral |

This table summarizes common variations of the 4-oxopyrrolidine dicarboxylate scaffold.

II. Reactivity at the Carbonyl Group: A Gateway to Functionalization

The electrophilic nature of the C4 carbonyl group is the primary hub of reactivity, allowing for a diverse range of transformations. The facial selectivity of nucleophilic attack is often influenced by the stereochemistry at the C2 position and the nature of the N-protecting group.

A. Stereoselective Reduction to 4-Hydroxypyrrolidine Derivatives

The reduction of the 4-oxo group to a hydroxyl group is a fundamental transformation, yielding valuable 4-hydroxylated proline analogs. The choice of reducing agent is critical for controlling the diastereoselectivity of this process. Bulky hydride reagents tend to approach from the sterically less hindered face, opposite to the C2-substituent, leading to the trans diastereomer. Conversely, smaller hydride reagents can exhibit different selectivity profiles.

Objective: To compare the diastereoselectivity of the reduction of (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate using sodium borohydride (NaBH₄) and L-Selectride®.

Procedure:

-

Reduction with NaBH₄:

-

To a solution of (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (1.0 equiv) in methanol at 0 °C, add sodium borohydride (1.5 equiv) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to separate the cis and trans diastereomers.

-

-

Reduction with L-Selectride®:

-

To a solution of (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add L-Selectride® (1.0 M solution in THF, 1.2 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to separate the cis and trans diastereomers.

-

| Reducing Agent | Diastereomeric Ratio (cis:trans) | Yield (%) |

| NaBH₄ | ~ 1:3 | ~85-95% |

| L-Selectride® | > 95:5 | ~90-98% |

Data represents typical outcomes and may vary based on specific reaction conditions and substrate.

Caption: Diastereoselective reduction of the 4-oxo group.

B. Nucleophilic Addition of Organometallic Reagents

The addition of Grignard and organolithium reagents to the 4-carbonyl group provides a powerful method for installing carbon-carbon bonds, leading to the synthesis of 4-alkyl-4-hydroxypyrrolidine derivatives. The stereochemical outcome of these additions is again influenced by the steric environment around the carbonyl group.

Objective: To synthesize a 4-alkyl-4-hydroxypyrrolidine derivative via Grignard addition.

Procedure:

-

To a solution of (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add the Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in ether, 1.5 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Caption: C-C bond formation via Grignard addition.

C. Reductive Amination

Reductive amination of the 4-oxo group provides a direct route to 4-aminopyrrolidine derivatives, which are valuable scaffolds in drug discovery. This one-pot reaction typically involves the formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its mildness and tolerance of various functional groups.[1]

Objective: To synthesize a 4-aminopyrrolidine derivative via reductive amination.

Procedure:

-

To a solution of (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (1.0 equiv) and a primary or secondary amine (1.2 equiv) in 1,2-dichloroethane, add acetic acid (1.1 equiv).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 equiv) portion-wise.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

D. Wittig Olefination

The Wittig reaction allows for the conversion of the 4-oxo group into an exocyclic double bond, providing access to 4-methylenepyrrolidine derivatives.[2][3][4] The choice of the Wittig reagent (stabilized or non-stabilized ylide) can influence the reactivity and, in some cases, the stereochemistry of the resulting alkene.

Objective: To synthesize a 4-methylenepyrrolidine derivative.

Procedure:

-

To a suspension of methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (1.6 M in hexanes, 1.1 equiv) dropwise.

-

Stir the resulting yellow-orange suspension at 0 °C for 30 minutes, then at room temperature for 1 hour.

-

Cool the ylide solution to -78 °C and add a solution of (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (1.0 equiv) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

III. Enolate Chemistry: Reactivity at the α-Carbon

The presence of α-protons at the C3 and C5 positions allows for the formation of enolates, which can then react with various electrophiles. The regioselectivity of enolate formation (C3 vs. C5) is a critical consideration and can be controlled by the choice of base, solvent, and temperature.

A. Kinetic vs. Thermodynamic Enolate Formation

Deprotonation at the less hindered C5 position is kinetically favored and is typically achieved using a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).[5][6][7][8] In contrast, the more substituted and thermodynamically more stable C3 enolate can be formed under equilibrating conditions, using a smaller, weaker base at higher temperatures.

Caption: Kinetic vs. thermodynamic enolate formation.

B. Alkylation of Enolates

Once formed, the enolate can be trapped with an alkyl halide to introduce a new substituent at the α-position. The regioselectivity of the alkylation is determined by the enolate formed.

Objective: To demonstrate the regioselective alkylation of a 4-oxopyrrolidine dicarboxylate.

Procedure (for Kinetic Alkylation):

-

To a solution of diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.6 M in hexanes, 1.1 equiv) dropwise.

-

Stir the solution at -78 °C for 30 minutes.

-

Add a solution of the 4-oxopyrrolidine dicarboxylate (1.0 equiv) in anhydrous THF dropwise.

-

Stir the mixture at -78 °C for 1 hour to form the kinetic enolate.

-

Add an alkyl halide (e.g., methyl iodide, 1.5 equiv) and continue to stir at -78 °C for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

IV. Applications in Drug Discovery

The functionalized pyrrolidine derivatives accessible from 4-oxopyrrolidine dicarboxylates are key intermediates in the synthesis of a wide range of biologically active molecules. The ability to stereoselectively introduce substituents at the C4 position and to functionalize the α-carbons via enolate chemistry provides medicinal chemists with a powerful toolkit for structure-activity relationship (SAR) studies. These building blocks have been incorporated into compounds targeting a diverse array of therapeutic areas, including antivirals, anticancer agents, and central nervous system disorders.[9][10][11][12]

V. Conclusion

4-Oxopyrrolidine dicarboxylates are not merely stable intermediates but are dynamic chiral synthons with a rich and tunable reactivity. A thorough understanding of the factors governing their reactivity at both the carbonyl carbon and the α-positions is paramount for their effective utilization in complex molecule synthesis. By carefully selecting reagents and reaction conditions, researchers can control the stereochemical and regiochemical outcomes of their transformations, paving the way for the efficient and elegant synthesis of novel drug candidates. This guide has provided a framework for understanding and applying the chemistry of these valuable building blocks, empowering scientists to push the boundaries of drug discovery.

VI. References

-

A short stereoselective synthesis of cis- and trans-4-hydroxyl-L-proline. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

-

Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. Available at: [Link]

-

Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Microbial Cell Factories. Available at: [Link]

-

Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules. Available at: [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]

-

Synthesis of 4-(Arylmethyl)proline Derivatives. ResearchGate. Available at: [Link]

-

Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. ResearchGate. Available at: [Link]

-

Synthesis of Functionalized Proline‐Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances. ResearchGate. Available at: [Link]

-

Reductive Amination. Organic Chemistry Portal. Available at: [Link]

-

Chemodivergent synthesis of cis-4-hydroxyprolines from diastereomerically enriched epoxides. Organic & Biomolecular Chemistry. Available at: [Link]

-

Kinetic vs. Thermodynamic Enolates. University of Calgary. Available at: [Link]

-

Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. Available at: [Link]

-

α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. Chemistry LibreTexts. Available at: [Link]

-

Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. MDPI. Available at: [Link]

-

Formation and reaction of a Grignard reagent. University of Massachusetts Boston. Available at: [Link]

-

Thermodynamic vs Kinetic Enolates. Organic Chemistry Academy. Available at: [Link]

-

Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Available at: [Link]

-

Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]

-

Wittig reaction. Wikipedia. Available at: [Link]

-

Regioselective Enolization and Thermodynamic vs. Kinetic Control. YouTube. Available at: [Link]

-

Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. Available at: [Link]

-

Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and Z-Boronic acid Pinacol Ester Synthesis. Organic Syntheses. Available at: [Link]

-

Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. Available at: [Link]

-

A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Molecules. Available at: [Link]

-

Efficient Synthesis of Functionalized Olefins by Wittig Reaction Using Amberlite Resin as a Mild Base. ResearchGate. Available at: [Link]

-

Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. Semantic Scholar. Available at: [Link]

-

(E)-3-PENTYL-2-NONEN-1-OL. Organic Syntheses. Available at: [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

-

Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction. ResearchGate. Available at: [Link]

-

Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. Journal of Physical Chemistry A. Available at: [Link]

-

Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules. Available at: [Link]

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

The Versatile Virtuoso: A Technical Guide to Diethyl 4-Oxopyrrolidine-1,3-dicarboxylate in Modern Organic Synthesis

Foreword: The Unassuming Power of the Pyrrolidine Ring

In the intricate tapestry of organic synthesis, certain molecular frameworks emerge as exceptionally versatile and powerful building blocks. The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, is a quintessential example of such a privileged scaffold. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its significance in the quest for novel and effective chemical entities. From the potent neuroexcitatory agent, kainic acid, to a multitude of modern drugs, the pyrrolidine core provides a three-dimensional framework that is ripe for functionalization and stereochemical control. This guide delves into the chemistry of a particularly valuable derivative: Diethyl 4-oxopyrrolidine-1,3-dicarboxylate. We will explore its synthesis, reactivity, and application as a strategic linchpin in the construction of complex molecular architectures, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility and potential.

I. The Genesis of a Strategic Building Block: Synthesis of this compound

The primary and most efficient route to this compound is the intramolecular Dieckmann condensation of a corresponding acyclic diester.[1][2][3] This powerful carbon-carbon bond-forming reaction is a cornerstone of cyclic β-keto ester synthesis and is particularly well-suited for the formation of five- and six-membered rings.[1][3]

A. The Precursor: Synthesis of Diethyl N-(ethoxycarbonylmethyl)glycinate

The journey begins with the synthesis of the acyclic precursor, diethyl N-(ethoxycarbonylmethyl)glycinate. A standard and reliable method involves the N-alkylation of diethyl aminomalonate.

Experimental Protocol: Synthesis of Diethyl N-(ethoxycarbonylmethyl)glycinate

-

Materials:

-

Diethyl aminomalonate hydrochloride

-

Ethyl bromoacetate

-

Potassium carbonate

-

Anhydrous acetonitrile

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred suspension of diethyl aminomalonate hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford diethyl N-(ethoxycarbonylmethyl)glycinate as a colorless oil.

-

-

Causality of Experimental Choices:

-

Potassium carbonate: Acts as a base to neutralize the hydrochloride salt of the starting material and to scavenge the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

-

Acetonitrile: A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

-

Reflux: Provides the necessary activation energy for the N-alkylation reaction to proceed at a reasonable rate.

-

B. The Main Event: Dieckmann Condensation

With the acyclic precursor in hand, the stage is set for the intramolecular cyclization. The Dieckmann condensation is typically effected by a strong base, with sodium ethoxide being a common choice when dealing with ethyl esters to prevent transesterification.[1]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Diethyl N-(ethoxycarbonylmethyl)glycinate

-

Sodium ethoxide

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of diethyl N-(ethoxycarbonylmethyl)glycinate (1.0 eq) in anhydrous toluene.

-

Add a solution of sodium ethoxide (1.1 eq) in ethanol or solid sodium ethoxide portionwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture in an ice bath and cautiously quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography to yield this compound.

-

-

Self-Validating System:

-

The choice of sodium ethoxide as the base is critical. Using a different alkoxide would lead to a mixture of ester products due to transesterification.

-

The acidic workup is necessary to neutralize the enolate formed after cyclization and to protonate the β-keto ester, which exists as its salt under the basic reaction conditions.[1]

-

Mechanism of the Dieckmann Condensation

The reaction proceeds through a well-established mechanism analogous to the intermolecular Claisen condensation.[1]

Caption: Mechanism of the Dieckmann Condensation.

II. The Heart of the Matter: Reactivity and Key Transformations

This compound is a richly functionalized molecule, offering multiple sites for chemical modification. The ketone at the C4 position, the two ester groups, and the acidic α-protons to the carbonyls all provide handles for a diverse range of transformations.

A. The Ketone at C4: A Gateway to Stereochemical Diversity

The carbonyl group at the C4 position is arguably the most versatile functional group in this building block. Its reduction to a hydroxyl group introduces a new stereocenter, opening the door to the synthesis of chiral pyrrolidine derivatives.

Stereoselective Reduction of the C4-Ketone

The stereochemical outcome of the ketone reduction can be controlled by the choice of the reducing agent. Bulky hydride reagents tend to favor attack from the less hindered face of the molecule, leading to specific diastereomers.

| Reducing Agent | Predominant Diastereomer | Rationale |

| Sodium borohydride (NaBH₄) | Mixture of diastereomers | A relatively small hydride donor, often leading to poor stereoselectivity.[4] |

| Lithium aluminum hydride (LiAlH₄) | Often favors the trans isomer | A more reactive and less selective reducing agent than NaBH₄.[4] |

| L-Selectride® (Lithium tri-sec-butylborohydride) | Often favors the cis isomer | A sterically hindered hydride source that attacks from the less hindered face.[4] |

| K-Selectride® (Potassium tri-sec-butylborohydride) | Similar to L-Selectride®, often favoring the cis isomer | Another bulky hydride reagent. |

Experimental Protocol: Diastereoselective Reduction with L-Selectride®

-

Materials:

-

This compound

-

L-Selectride® (1 M solution in THF)

-

Anhydrous THF

-

Sodium hydroxide solution (1 M)

-

Hydrogen peroxide (30% solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add L-Selectride® solution (1.2 eq) dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water, followed by 1 M sodium hydroxide solution and 30% hydrogen peroxide solution (caution: exothermic).

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by flash column chromatography to obtain the corresponding 4-hydroxypyrrolidine derivative.

-

-

Expertise & Experience: The choice of a bulky reducing agent like L-Selectride® is a deliberate strategy to achieve high diastereoselectivity. The low reaction temperature (-78 °C) is crucial for maximizing this selectivity by minimizing the kinetic energy of the system and amplifying the steric effects.

B. The Ester Groups and α-Carbons: Further Functionalization

The two ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be coupled with amines or other nucleophiles. The α-carbons to the esters and the ketone are also amenable to deprotonation and subsequent alkylation, allowing for the introduction of additional substituents on the pyrrolidine ring.

III. In the Service of Synthesis: Application in the Total Synthesis of (-)-Kainic Acid

A testament to the synthetic utility of this compound and its derivatives is their application in the total synthesis of complex natural products. A prominent example is the synthesis of (-)-kainic acid, a potent neurotoxin that has been a benchmark target for synthetic chemists for decades.[5] The pyrrolidine core of kainic acid, with its three contiguous stereocenters, presents a significant synthetic challenge.

Synthetic Strategy Overview

Several total syntheses of kainic acid have been reported, with many employing a strategy that introduces the C4 side chain at a later stage. A common approach involves the use of a chiral 4-hydroxypyrrolidine derivative, obtained from the stereoselective reduction of a 4-oxopyrrolidine precursor.

Caption: General synthetic strategy for (-)-kainic acid.

The key steps in a representative synthesis would involve:

-

Stereoselective Reduction: Asymmetric reduction of the C4-ketone to establish the C4 stereocenter.

-

Functional Group Manipulation: Conversion of the C4-hydroxyl group into a suitable leaving group.

-

Side Chain Introduction: Nucleophilic substitution to introduce the isopropenyl precursor side chain at C4.

-

Stereocontrol at C3: Manipulation of the C3-ester to set the correct stereochemistry.

-

Final Deprotection and Elaboration: Hydrolysis of the esters and any protecting groups to yield the final natural product.

The use of this compound as a starting point provides a convergent and efficient entry into the core structure of kainic acid, highlighting its value as a strategic building block in complex total synthesis.

IV. Conclusion: A Building Block of Enduring Value

This compound is more than just a chemical compound; it is a testament to the power of strategic design in organic synthesis. Its facile preparation via the Dieckmann condensation and the rich reactivity of its multiple functional groups make it an invaluable tool for chemists in academia and industry. The ability to control the stereochemistry at the C4 position through selective reduction provides a direct pathway to a wide range of chiral pyrrolidine derivatives, which are highly sought-after in drug discovery and development. As the demand for novel, three-dimensional molecular scaffolds continues to grow, the importance of versatile building blocks like this compound is set to endure, continuing to play a pivotal role in the synthesis of the medicines and materials of the future.

References

Discovery and history of functionalized pyrrolidinone synthesis

An In-Depth Technical Guide to the Discovery and History of Functionalized Pyrrolidinone Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolidinone nucleus stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its unique conformational properties and capacity for diverse functionalization have made it an attractive target for synthetic chemists for decades. This technical guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies targeting functionalized pyrrolidinones. We will journey from foundational industrial processes to the advent of elegant cyclization strategies, the revolution of multicomponent reactions, and the modern era of asymmetric synthesis. This narrative is designed for researchers, scientists, and drug development professionals, offering not just a catalog of reactions, but a deeper understanding of the causal-driven advancements that have shaped this critical field of organic chemistry.

The Significance of the Pyrrolidinone Core in Drug Discovery

The five-membered lactam ring of pyrrolidinone is a recurring motif in both natural products and synthetic drugs, including treatments for epilepsy, anxiety, and depression.[2] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a crucial factor for achieving high-affinity and selective interactions with biological targets.[3] The amino acids proline and hydroxyproline, fundamental building blocks of life, are themselves derivatives, underscoring the inherent biological relevance of this heterocyclic system.[4][5] The continuous interest in this scaffold is driven by the need for novel, efficient, and stereocontrolled synthetic routes to access new chemical entities for drug discovery pipelines.[6][7][8]

Foundational Syntheses: The Industrial Bedrock

The earliest and most direct routes to the parent 2-pyrrolidinone structure were developed for large-scale industrial production. These methods, while effective, often rely on harsh conditions and offer limited scope for introducing complex functionality.

Ammonolysis of γ-Butyrolactone (GBL)

One of the most widely used industrial processes involves the high-temperature, high-pressure reaction of γ-butyrolactone with ammonia.[9] This process is typically performed in a continuous flow reactor and achieves high conversion and selectivity for the parent 2-pyrrolidinone.

-

Causality: The reaction proceeds via a nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the lactone, leading to ring-opening to form γ-hydroxybutyramide. Subsequent intramolecular dehydration at elevated temperatures yields the cyclic lactam. While robust for producing the core scaffold, the high temperatures and pressures required make it unsuitable for sensitive or complex substrates.

Catalytic Hydrogenation of Succinimide

Another classical approach is the selective catalytic hydrogenation of succinimide. This method involves the reduction of one of the two carbonyl groups of the imide.

-

Causality: Skeletal nickel catalysts, such as Raney Nickel, have been shown to be effective for this transformation.[10][11] The catalyst facilitates the addition of hydrogen across one C=O bond, which is then followed by tautomerization and dehydration to yield the pyrrolidinone. The challenge lies in achieving high selectivity, as over-reduction can lead to the formation of pyrrolidine.

These foundational methods established the accessibility of the basic pyrrolidinone ring but highlighted the need for more sophisticated strategies to construct highly functionalized and stereochemically defined derivatives.

The Evolution of Cyclization Strategies

The development of intramolecular cyclization reactions marked a significant leap forward, allowing for the controlled construction of the pyrrolidinone ring from acyclic precursors.

Intramolecular Aza-Michael Addition

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a powerful and convergent route. When the amine and the Michael acceptor are part of the same molecule, an intramolecular reaction leads directly to the heterocyclic core.[12][13]

-

Mechanism & Causality: The reaction is initiated by the nucleophilic attack of a tethered amine onto the β-carbon of an electron-deficient alkene (e.g., an unsaturated ester or ketone). This forms a transient enolate, which is then protonated to yield the functionalized pyrrolidinone. The stereochemical outcome of this cyclization can often be controlled, making it a valuable tool in asymmetric synthesis.[14][15][16]

Caption: General workflow for Aza-Michael addition cyclization.

Ring-Closing Metathesis (RCM)

The advent of stable and functional group-tolerant ruthenium catalysts, such as the Grubbs catalysts, revolutionized the formation of cyclic structures.[17] Ring-closing metathesis (RCM) of a diene or enyne precursor containing a nitrogen atom has become a cornerstone for pyrrolidinone synthesis.[18][19][20][21]

-

Causality: RCM is an entropically favored process that involves the formation of a new double bond within the ring, with the concurrent release of a small volatile alkene (e.g., ethylene). This method exhibits exceptional functional group tolerance, allowing for the synthesis of highly complex pyrrolidinone derivatives under mild conditions.[17]

The Pauson-Khand Reaction (PKR)

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone.[22][23] When applied in an intramolecular fashion where the alkene and alkyne are tethered by a nitrogen-containing linker, this reaction provides a powerful route to bicyclic systems containing a pyrrolidinone moiety.[24][25]

-

Causality: The reaction is believed to proceed through the initial formation of a dicobalt hexacarbonyl alkyne complex, followed by coordination of the alkene, migratory insertion of CO, and reductive elimination to yield the final product.[22] The intramolecular nature of the reaction often leads to high levels of stereocontrol, making it a strategic choice in the total synthesis of complex natural products.[25]

The Multicomponent Revolution: Building Complexity Rapidly

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are ideally suited for the rapid generation of chemical libraries in drug discovery.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably the most significant MCR for generating molecular diversity.[26][27] It involves the one-pot reaction of a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide. By judiciously choosing a bifunctional starting material, such as glutamic acid, the Ugi reaction can be leveraged to directly construct functionalized pyrrolidinone scaffolds.[27]

-

Causality and Advantage: The power of the Ugi reaction lies in its convergence and atom economy. It allows for the creation of highly complex N-substituted pyrrolidinones in a single step from simple, readily available starting materials.[26][28] The methodology is also amenable to solid-phase organic synthesis (SPOS), enabling the high-throughput generation of compound libraries for screening.[26][27]

Caption: Conceptual workflow of the Ugi four-component reaction.

The Modern Era of Asymmetric Synthesis

Achieving enantiopure compounds is non-negotiable in modern drug development. The synthesis of chiral pyrrolidinones has evolved from relying on the "chiral pool" to the development of sophisticated catalytic asymmetric methods.

From the Chiral Pool

The amino acid L-proline and its derivatives (like 4-hydroxyproline) are naturally occurring, enantiopure sources of the pyrrolidine ring.[4] A vast number of synthetic strategies begin with these readily available starting materials, functionalizing the existing chiral scaffold to build the target molecule.

Catalytic Asymmetric Synthesis

The birth of modern asymmetric organocatalysis can be traced back to seminal reports on the use of proline and its derivatives to catalyze intermolecular reactions with high enantioselectivity.[29][30] This paradigm shift demonstrated that small organic molecules could induce chirality without the need for metal catalysts. Key asymmetric strategies for pyrrolidinone synthesis include:

-

Asymmetric 1,3-Dipolar Cycloadditions: The reaction between an azomethine ylide and a dipolarophile is a powerful method for constructing the pyrrolidinone ring. By using chiral ligands, often in conjunction with copper(I) catalysts, this cycloaddition can be rendered highly enantioselective, allowing for the precise construction of multiple stereocenters in a single step.[31][32]

-

Organocatalytic Cascade Reactions: Bifunctional catalysts, such as squaramides, can orchestrate a cascade of reactions, like an aza-Michael addition followed by a Michael addition, to build highly functionalized, chiral trisubstituted pyrrolidines from simple starting materials with excellent enantioselectivity.[14]

Table 1: Comparison of Key Synthetic Methodologies

| Method | Key Features | Advantages | Common Limitations |

| Ammonolysis of GBL | High temperature/pressure reaction of γ-butyrolactone and ammonia. | Scalable, high yield for parent 2-pyrrolidinone. | Harsh conditions, limited substrate scope. |

| Aza-Michael Addition | Intramolecular conjugate addition of an amine. | Convergent, good for stereocontrol. | Requires synthesis of specific acyclic precursors. |

| Ring-Closing Metathesis | Ruthenium-catalyzed cyclization of a diene or enyne. | Excellent functional group tolerance, mild conditions. | Cost of catalyst, generation of olefinic waste. |